

Application Notes and Protocols for PK/PD Modeling of (Rac)-ACT-451840

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Compound of Interest

Compound Name: (Rac)-ACT-451840

Cat. No.: B15560512

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These application notes provide a comprehensive overview of the pharmacokinetic/pharmacodynamic (PK/PD) modeling of **(Rac)-ACT-451840**, a potent antimalarial compound with a novel mechanism of action. This document is intended for researchers, scientists, and drug development professionals working on the discovery and characterization of new antimalarial agents.

Introduction

(Rac)-ACT-451840 is a phenylalanine-based compound identified through phenotypic screening that demonstrates significant activity against multiple life cycle stages of *Plasmodium falciparum*, including asexual and sexual stages, as well as *Plasmodium vivax*.^{[1][2][3]} Its novel mechanism of action and potent activity against drug-resistant parasite strains make it a promising candidate for malaria treatment and eradication efforts.^{[2][4]} This document summarizes the key preclinical and clinical PK/PD data for ACT-451840 and provides detailed protocols for relevant experimental procedures.

Data Presentation

In Vitro and Ex Vivo Activity

The in vitro potency of ACT-451840 has been evaluated against various strains of *P. falciparum* and *P. berghei*.

Parameter	P. falciparum NF54 (drug- sensitive)	P. falciparum (drug-resistant strains)	P. berghei	Reference
IC50	0.4 nM (SD: ± 0.0 nM)	Low nanomolar range (e.g., 7G8: 0.3 nM; Dd2: 0.7 nM)	13.5 nM	
IC90	0.6 nM (SD: ± 0.0 nM)	-	-	
IC99	1.2 nM (SD: ± 0.0 nM)	-	-	

In Vivo Efficacy in Murine Models

The in vivo efficacy of ACT-451840 has been assessed in mouse models of malaria.

Animal Model	Parasite Strain	Efficacy Endpoint	Value	95% Confidence Interval	Reference
SCID Mouse	P. falciparum	ED90	3.7 mg/kg	3.3–4.9 mg/kg	
Mouse	P. berghei	ED90	13 mg/kg	11–16 mg/kg	

Activity on Sexual Stages and Transmission Blocking

ACT-451840 demonstrates potent activity against the sexual stages of P. falciparum, indicating its potential to block malaria transmission.

Activity	Parameter	Value	Standard Deviation/Ran ge	Reference
Male Gamete Formation	IC50	5.89 nM	± 1.80 nM	
Oocyst Development Blockade	IC50	30 nM	23–39 nM	

Human Pharmacokinetic/Pharmacodynamic Profile

A proof-of-concept study in healthy male subjects infected with *P. falciparum* provided key PK/PD parameters for ACT-451840.

Parameter	Value	95% Confidence Interval
Dose Administered	500 mg (single dose, fed conditions)	-
Parasite Reduction Rate (PRR)	73.6	56.1, 96.5
Parasite Clearance Half-life	7.7 h	7.3, 8.3 h
Sustained Concentration for Maximum Effect	10-15 ng/mL	-

Experimental Protocols

In Vitro Parasite Susceptibility Assay ([3H]-Hypoxanthine Incorporation)

This protocol is used to determine the 50% inhibitory concentration (IC50) of a compound against the asexual blood stages of *P. falciparum*.

Materials:

- *P. falciparum* culture (synchronized to the ring stage)
- Complete culture medium (e.g., RPMI-1640 with supplements)
- 96-well microtiter plates
- Test compound (ACT-451840) and control antimalarials
- [³H]-hypoxanthine
- Cell harvester and scintillation counter

Procedure:

- Prepare serial dilutions of the test compound in complete culture medium.
- Add 50 μ L of each drug dilution to the wells of a 96-well plate. Include drug-free wells as a control for normal parasite growth and wells with uninfected red blood cells as a background control.
- Add 200 μ L of a synchronized parasite culture (e.g., 0.5% parasitemia, 2.5% hematocrit) to each well.
- Incubate the plates for 48 hours at 37°C in a controlled atmosphere (e.g., 5% CO₂, 5% O₂, 90% N₂).
- After 48 hours, add 0.5 μ Ci of [³H]-hypoxanthine to each well.
- Incubate for an additional 24 hours.
- Harvest the contents of each well onto a glass-fiber filter using a cell harvester.
- Measure the incorporated radioactivity using a scintillation counter.
- Calculate the IC₅₀ values by fitting the dose-response data to a sigmoidal curve.

In Vivo Efficacy Study in a Murine Malaria Model

This protocol describes the assessment of the *in vivo* efficacy of an antimalarial compound in a mouse model.

Materials:

- Laboratory mice (e.g., SCID mice for *P. falciparum* or other strains for *P. berghei*)
- Cryopreserved *Plasmodium* parasites
- Vehicle for drug formulation
- Test compound (ACT-451840)
- Blood collection supplies
- Microscope and Giemsa stain

Procedure:

- Infect mice intravenously with an appropriate number of parasitized red blood cells.
- Monitor the development of parasitemia by daily examination of Giemsa-stained thin blood smears.
- Once a predetermined level of parasitemia is reached (e.g., 1-3%), randomize the mice into treatment and control groups.
- Administer the test compound orally once daily for a specified number of days (e.g., 4 days). The control group receives the vehicle only.
- Continue to monitor parasitemia daily for the duration of the experiment and for a follow-up period to check for recrudescence.
- The efficacy of the compound is determined by the reduction in parasitemia compared to the control group. The 90% effective dose (ED90) is calculated.

Induced Blood Stage Malaria Study in Healthy Subjects

This protocol outlines a clinical study to evaluate the initial efficacy and PK/PD of a new antimalarial in a controlled setting.

Procedure:

- Recruit healthy male subjects who meet specific inclusion and exclusion criteria.
- Infect the subjects with a small, standardized inoculum of blood-stage *P. falciparum*.
- Monitor the subjects closely for the development of parasitemia and any clinical symptoms.
- Once parasitemia is confirmed, administer a single dose of the test compound (e.g., 500 mg of ACT-451840) under controlled conditions (e.g., after a meal).
- Collect frequent blood samples over a set period to measure both parasite density (by qPCR) and drug concentrations (by LC-MS/MS).
- Initiate standard curative antimalarial therapy at a predefined time point.
- Analyze the parasite and drug concentration data using PK/PD modeling to determine parameters such as parasite clearance rate and to simulate the effects of different dosing regimens.

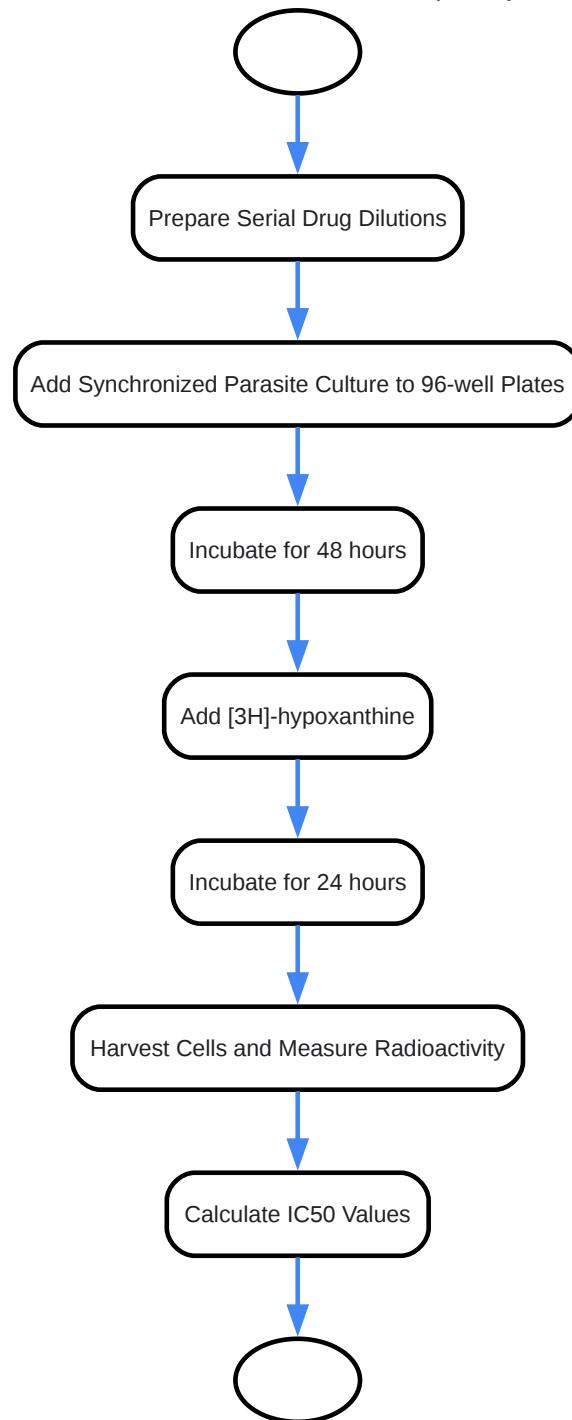
Visualizations

Proposed Mechanism of Action of ACT-451840

Caption: Proposed mechanism of ACT-451840 targeting the MDR1 pump in *P. falciparum*.

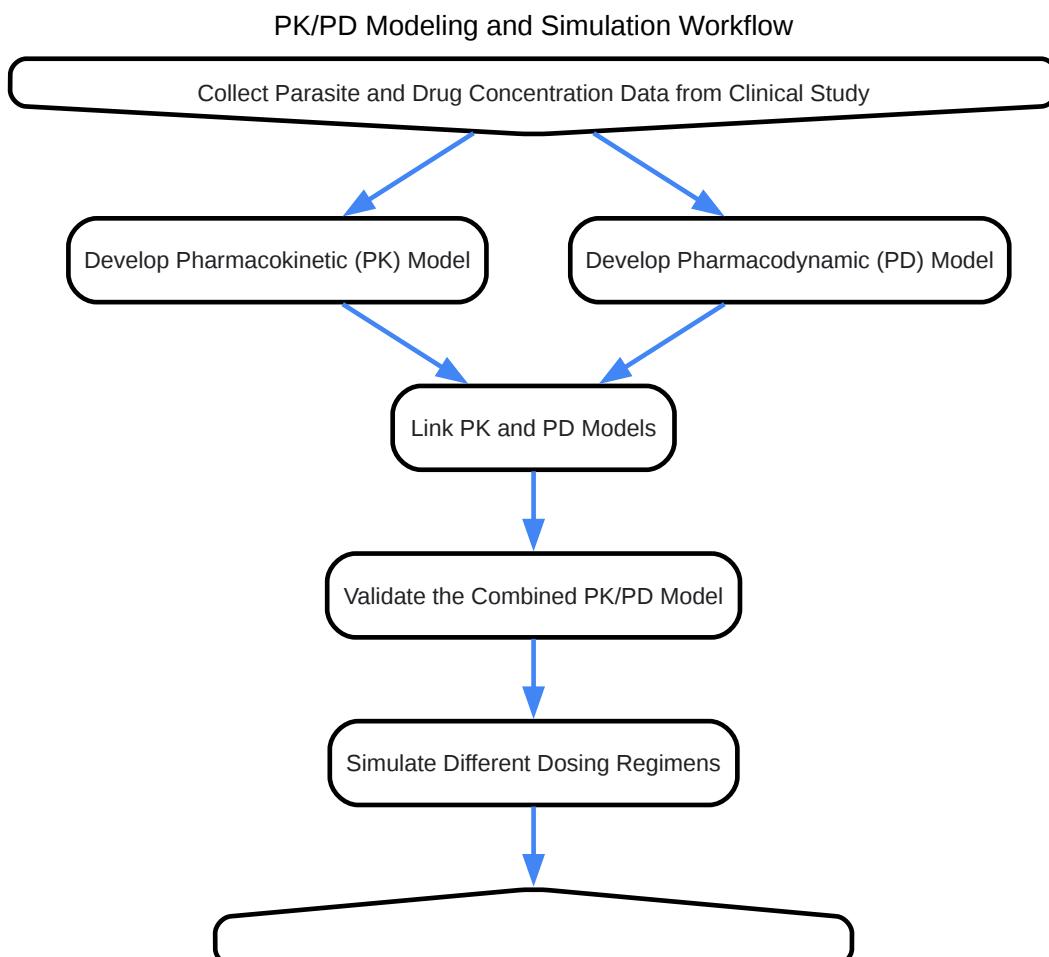
Experimental Workflow for In Vitro Susceptibility Testing

Workflow for In Vitro Parasite Susceptibility Assay

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Caption: Workflow for determining in vitro antimalarial activity.

PK/PD Modeling and Simulation Workflow



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Caption: Workflow for PK/PD modeling to predict efficacious dosing regimens.

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